![molecular formula C22H32NOP B14223112 N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine CAS No. 828936-13-6](/img/structure/B14223112.png)
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a butyl group and a diphenylphosphoryl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine typically involves the reaction of butylamine with diphenylphosphoryl acetic acid derivatives. The process can be carried out under controlled conditions using reagents such as trichlorophosphine and triethylamine. The reaction involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the target amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Octyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Propyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
Uniqueness
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is unique due to its specific butyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
828936-13-6 |
|---|---|
Molecular Formula |
C22H32NOP |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-butyl-N-(2-diphenylphosphorylethyl)butan-1-amine |
InChI |
InChI=1S/C22H32NOP/c1-3-5-17-23(18-6-4-2)19-20-25(24,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3 |
InChI Key |
KWASHSXZFVJDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


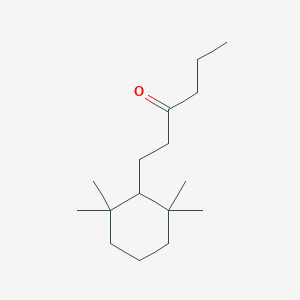
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
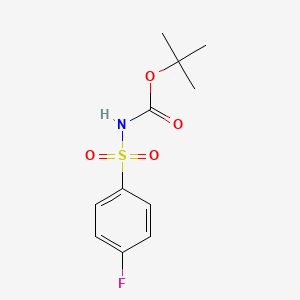
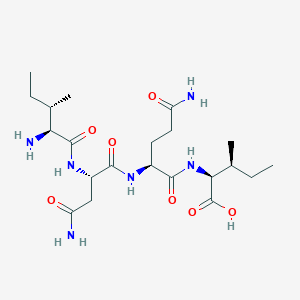
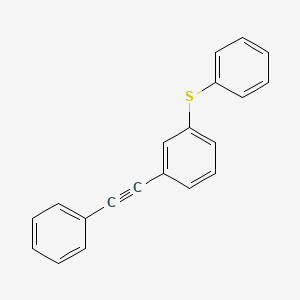
methanone](/img/structure/B14223063.png)
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)

![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
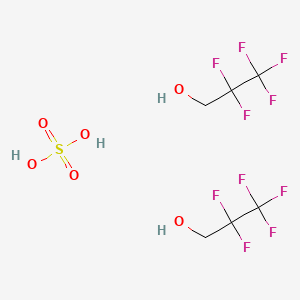
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)
